molecular formula C41H66O13 B3038254 Ilexside I CAS No. 83725-19-3

Ilexside I

Cat. No.: B3038254
CAS No.: 83725-19-3
M. Wt: 767 g/mol
InChI Key: WBDDWIKJZNNKBQ-MLHVESHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilexside I is a chemical compound known for its significant potential in scientific research. It is a triterpenoid saponin derived from the Ilex species, which are known for their medicinal properties. The compound has a molecular formula of C41H66O13 and a molecular weight of 766.97 g/mol . This compound has been studied for its various biological activities, including anti-inflammatory and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ilexside I involves multiple steps, starting from the extraction of the compound from the Ilex species. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound. Additionally, biotechnological approaches such as plant cell culture and genetic engineering may be explored to produce this compound in a more sustainable and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: Ilexside I undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Ilexside I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ilexside I involves its interaction with various molecular targets and pathways. It has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, nuclear factor-κB (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway . These pathways play crucial roles in regulating inflammation, cell proliferation, and survival. By modulating these pathways, this compound exerts its anti-inflammatory and antiviral effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDWIKJZNNKBQ-MLHVESHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilexside I
Reactant of Route 2
Ilexside I
Reactant of Route 3
Ilexside I
Reactant of Route 4
Ilexside I
Reactant of Route 5
Ilexside I
Reactant of Route 6
Ilexside I

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